N,N-Bis(prop-2-enyl)sulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(prop-2-enyl)sulfamoyl chloride, also known as diallylsulfamoyl chloride, is a chemical compound with the molecular formula C6H10ClNO2S and a molecular weight of 195.67 g/mol . This compound is characterized by the presence of two allyl groups attached to a sulfamoyl chloride moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(prop-2-enyl)sulfamoyl chloride typically involves the reaction of diallylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Diallylamine+Chlorosulfonic acid→N,N-Bis(prop-2-enyl)sulfamoyl chloride+By-products
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with temperature and pressure control systems are used to handle the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(prop-2-enyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfamides, sulfamates, or sulfonamides.
Addition Reactions: The allyl groups can participate in addition reactions, such as hydroboration or hydrosilylation, to form new carbon-carbon or carbon-silicon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfamides: Formed by the reaction with amines
Sulfamates: Formed by the reaction with alcohols
Sulfonamides: Formed by the reaction with thiols
Sulfonyl Derivatives: Formed by oxidation
Sulfide Derivatives: Formed by reduction
Scientific Research Applications
N,N-Bis(prop-2-enyl)sulfamoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, such as surfactants, lubricants, and coatings.
Mechanism of Action
The mechanism of action of N,N-Bis(prop-2-enyl)sulfamoyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfamoyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules. The allyl groups provide additional sites for chemical modification, enhancing the versatility of the compound .
Comparison with Similar Compounds
Similar Compounds
N,N-Diallylsulfamide: Similar structure but lacks the chloride group, making it less reactive towards nucleophiles.
N,N-Diallylsulfamate: Contains a sulfamate group instead of a sulfamoyl chloride group, leading to different reactivity and applications.
N,N-Diallylsulfonamide: Contains a sulfonamide group, which is more stable and less reactive compared to the sulfamoyl chloride group.
Uniqueness
N,N-Bis(prop-2-enyl)sulfamoyl chloride is unique due to its combination of a highly reactive sulfamoyl chloride group and two allyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in organic synthesis and scientific research .
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2S/c1-3-5-8(6-4-2)11(7,9)10/h3-4H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAARIJGHBSVJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.